2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one
Description
Properties
Molecular Formula |
C8H6F3NO |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
2-amino-1-(2,4,6-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H6F3NO/c9-4-1-5(10)8(6(11)2-4)7(13)3-12/h1-2H,3,12H2 |
InChI Key |
ULVHICKTYCRHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CN)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one typically involves the reaction of 2,4,6-trifluorobenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, which is then reduced to the desired amine product using a reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amino group may participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
a. Substituted Phenyl Ethanones with Amino Groups
- 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone hydrochloride (): Substituents: Amino group on ethanone, trifluoromethyl at phenyl meta-position. Applications: Likely used as a pharmaceutical intermediate; hydrochloride salt improves stability. Key Difference: The trifluoromethyl group (electron-withdrawing) reduces electron density on the phenyl ring compared to trifluorophenyl derivatives, altering reactivity in electrophilic substitutions .
- 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one (): Substituents: Amino group on phenyl ring, trifluoro on ethanone. Applications: Intermediate in agrochemical or drug synthesis. Key Difference: The amino group’s position on the phenyl ring directs regioselectivity in further functionalization .
b. Halogenated and Trifluoromethyl Derivatives
- 2-(4,6-Dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone (5j) (): Substituents: Dibromobenzimidazole fused to trifluorophenyl ethanone. Key Difference: Bromine atoms enhance cytotoxicity but increase molecular weight (MW: ~450 g/mol) compared to the simpler amino derivative .
- 2-Bromo-1-(2,4,6-trifluorophenyl)propan-1-one (): Substituents: Bromine on ethanone, trifluorophenyl group. Applications: Precursor in organic synthesis; bromine facilitates nucleophilic substitutions. Key Difference: Lack of amino group limits hydrogen-bonding interactions .
c. Nitro and Hydroxy-Substituted Analogs
- 1-(2-Amino-6-nitrophenyl)ethanone (): Substituents: Amino and nitro groups on phenyl ring. Key Difference: Nitro group introduces strong electron-withdrawing effects, decreasing ring reactivity compared to fluorinated analogs.
- 1-(4-Amino-2-hydroxyphenyl)ethan-1-one (): Substituents: Amino and hydroxy groups on phenyl ring. Applications: Intermediate in dye or polymer synthesis. Key Difference: Hydroxy group increases acidity (pKa ~8–10), enabling pH-dependent solubility .
Psychoactive Derivatives
- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) (–8): Substituents: Bromo, dimethoxy, and amino groups. Applications: Psychoactive substance; pyrolysis products characterized by GC/MS and NMR. Key Difference: Methoxy groups enhance lipophilicity and blood-brain barrier penetration, contrasting with trifluorophenyl’s metabolic resistance .
Data Tables
Biological Activity
2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and a trifluorophenyl moiety. This compound is characterized by the molecular formula C₈H₆F₃NO and has been studied for its potential biological activities, particularly in the areas of anti-inflammatory and anticancer effects.
Structural Properties
The trifluorophenyl group enhances the compound's lipophilicity , which is crucial for its interaction with biological targets. The presence of three fluorine atoms not only increases the compound's stability but also modifies its reactivity, making it a valuable candidate for further pharmacological studies.
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown its activity against human lung adenocarcinoma (A549) and cervical cancer (HeLa) cells. The compound's mechanism of action appears to involve the modulation of enzyme activity and receptor binding, potentially influencing pathways related to cell proliferation and apoptosis .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, although further research is needed to elucidate the exact mechanisms at play.
The biological activity of this compound can be attributed to several key interactions:
- Enzyme Inhibition : The amino group may participate in hydrogen bonding with active sites on target enzymes, while the trifluorophenyl group enhances binding affinity.
- Receptor Modulation : The compound's structural characteristics may allow it to act as a ligand for various receptors involved in cancer progression and inflammation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on the growth of cancer cell lines. For example:
These findings indicate that the compound's effectiveness varies across different cancer types, highlighting its potential as a lead compound for further development.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial results suggest that the compound has favorable lipophilicity and may penetrate biological membranes effectively. However, detailed studies are required to assess its bioavailability and metabolic stability in vivo .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one, and what key reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or addition reactions. For halogenated phenyl ethanones, a common approach is the condensation of a trifluorophenyl precursor with an amine under controlled pH and temperature (20–25°C). Solvents like ethanol or methanol are used to enhance reactivity, and reaction progress is monitored via TLC or HPLC. Side reactions, such as over-alkylation, are minimized by slow amine addition and inert atmospheres (e.g., nitrogen) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves the trifluorophenyl and amino group environments. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. Purity is assessed via HPLC with UV detection, and elemental analysis validates stoichiometry .
Q. What are the common chemical reactions involving this compound, and how are they optimized?
- Methodological Answer : The compound undergoes reactions typical of aryl ketones and amines:
- Reductive amination : Catalytic hydrogenation (e.g., Pd/C) reduces imine intermediates to secondary amines.
- Nucleophilic acyl substitution : Reacts with Grignard reagents or organozinc compounds under anhydrous conditions.
Optimization involves controlling steric hindrance from the trifluorophenyl group by using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational modeling results for this compound?
- Methodological Answer : Cross-validation is critical. X-ray crystallography (using SHELX software for refinement ) provides definitive structural data. Computational models (DFT or molecular mechanics) are adjusted using experimental NMR chemical shifts as constraints. Discrepancies in fluorine chemical environments, for example, may indicate conformational flexibility or crystal-packing effects .
Q. What strategies are employed to study the interaction of this compound with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for target proteins.
- Cellular assays : Dose-response studies in cell lines (e.g., IC₅₀ determination) assess functional activity.
- Molecular docking : Computational models predict binding poses, guided by the compound’s electron-deficient trifluorophenyl group, which may engage in halogen bonding .
Q. How does the electronic influence of the 2,4,6-trifluorophenyl group affect reactivity compared to other halogenated analogs?
- Methodological Answer : The strong electron-withdrawing effect of fluorine substituents deactivates the phenyl ring, reducing electrophilic substitution reactivity. Compared to chloro or bromo analogs, the trifluorophenyl group enhances stability toward oxidation but may slow nucleophilic attack at the carbonyl carbon. Hammett substituent constants (σₚ values) and frontier molecular orbital (FMO) analysis rationalize these trends .
Q. What experimental designs are recommended for optimizing synthetic yield in multi-step pathways involving this compound?
- Methodological Answer : Design of Experiments (DoE) methodologies systematically vary parameters (e.g., solvent polarity, catalyst loading, temperature). For example, a central composite design can identify optimal conditions for reductive amination steps. Reaction monitoring via in-situ IR or Raman spectroscopy enables real-time adjustments. Yield improvements are often achieved using flow chemistry setups for precise control of residence times .
Data Contradiction Analysis
- Example Scenario : Conflicting ¹⁹F NMR signals in different solvent systems.
- Resolution : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) alter fluorine chemical environments. Referencing to internal standards (e.g., CFCl₃) and variable-temperature NMR can distinguish dynamic effects from structural anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
